molecular formula C14H25BN2O3 B1396931 1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1298032-47-9

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1396931
M. Wt: 280.17 g/mol
InChI Key: ICUJUTDDFUVYKC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C14H25BN2O3 and its molecular weight is 280.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized as a raw substitute material in the synthesis of similar compounds, with its structure being confirmed by various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) studies are also performed to calculate the molecular structure, showing consistency with X-ray diffraction results (Liao, T., Liu, Xiangxiang, Wang, Yuan-Zhi, & Zhou, Zhixu, 2022).

Crystal Structure and Conformational Analysis

  • The compound is an organic intermediate with both pyrazole heterocycle and borate functional groups. Its structure is confirmed by spectroscopy and X-ray diffraction, and DFT is used for molecular structure calculation. The conformational analysis indicates that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction (Yang, Z., Huang, P.-Y., Chen, J., Chen, Y., Gao, T., Chai, H., & Zhao, C.-S., 2021).

Role in Synthesizing Biologically Active Compounds

Use in Synthesizing Boric Acid Ester Intermediates

Antibacterial Activity

Vibrational Properties Studies

  • The compound is synthesized and characterized, with its structure confirmed by spectroscopy and X-ray diffraction. DFT and TD-DFT calculations are performed for comparative analysis of spectroscopic data, providing insights into its vibrational properties (Wu, Qing-mei, Chen, Yumei, Chen, Dong-Mei, & Zhou, Zhixu, 2021).

properties

IUPAC Name

1-(2-methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O3/c1-12(2,18-7)10-17-9-11(8-16-17)15-19-13(3,4)14(5,6)20-15/h8-9H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUJUTDDFUVYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
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1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 3
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1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 4
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1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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